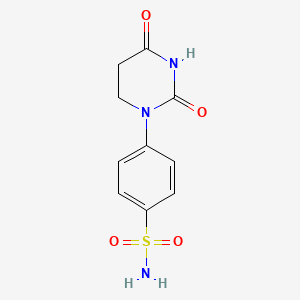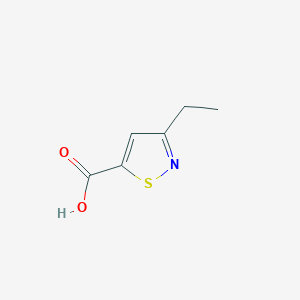
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole is formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole-5-amine with an appropriate alkyne under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For instance, the bromine atom on the triazole ring can be substituted with an amino group using ammonia or an amine under suitable conditions.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety. This can be achieved through a series of reactions, including esterification and hydrolysis, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures or reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like ammonia, primary or secondary amines, and thiols under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced triazole derivatives or dehalogenated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as polymers and nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Cellular Signaling: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 3-Amino-3-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 3-Amino-3-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
Uniqueness
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Fórmula molecular |
C6H9BrN4O2 |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13) |
Clave InChI |
PDDMBWFTQDOCHU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)








![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)

![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)


